(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a methoxyphenyl group, and a hydrazinylidene-pyrazolone moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the hydrazinylidene-pyrazolone moiety under controlled conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents.
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized using continuous flow chemistry techniques. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can be compared with similar compounds such as:
- (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Properties
Molecular Formula |
C21H19N5O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-methylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H19N5O2S/c1-13-4-8-16(9-5-13)23-24-19-14(2)25-26(20(19)27)21-22-18(12-29-21)15-6-10-17(28-3)11-7-15/h4-12,25H,1-3H3 |
InChI Key |
DJOWCUZBXQUBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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